molecular formula C14H16O B12854245 (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran

(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran

Cat. No.: B12854245
M. Wt: 200.28 g/mol
InChI Key: OZEIXYZJNKWDTE-KGLIPLIRSA-N
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Description

(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is a chemical compound with a unique structure that includes a hexahydroisobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for the treatment of various diseases.

Industry

In industrial applications, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Retronecine: A pyrrolizidine alkaloid with a similar ring structure.

    Grundmann’s ketone: Known for its antibacterial action against Helicobacter pylori.

Uniqueness

(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is unique due to its specific phenyl substitution and hexahydroisobenzofuran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(1R,7aR)-1-phenyl-1,4,5,6,7,7a-hexahydro-2-benzofuran

InChI

InChI=1S/C14H16O/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-3,6-7,10,13-14H,4-5,8-9H2/t13-,14+/m1/s1

InChI Key

OZEIXYZJNKWDTE-KGLIPLIRSA-N

Isomeric SMILES

C1CCC2=CO[C@H]([C@@H]2C1)C3=CC=CC=C3

Canonical SMILES

C1CCC2=COC(C2C1)C3=CC=CC=C3

Origin of Product

United States

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